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4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine
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Overview
Description
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This compound features a chloro substituent at the fourth position, a furan ring at the sixth position, and a methoxyethyl group at the second position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furancarboxaldehyde, chloroacetone, and guanidine.
Step 1: Condensation of 2-furancarboxaldehyde with chloroacetone in the presence of a base to form an intermediate.
Step 2: Cyclization of the intermediate with guanidine under acidic conditions to form the pyrimidine ring.
Step 3: Introduction of the methoxyethyl group through an alkylation reaction using methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Amino or thio derivatives of the pyrimidine.
Oxidation Products: Furanones or carboxylic acids.
Reduction Products: Tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new pharmaceuticals, particularly antiviral and anticancer agents.
Materials Science: As a building block for organic semiconductors and light-emitting diodes.
Biology: As a probe for studying enzyme interactions and cellular pathways.
Industry: As an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Interacting with DNA/RNA: Intercalating between nucleic acid bases and disrupting replication or transcription processes.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(furan-2-yl)pyrimidine: Lacks the methoxyethyl group, potentially altering its reactivity and applications.
6-(Furan-2-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the chloro group, which may affect its substitution reactions.
4-Chloro-2-(1-methoxyethyl)pyrimidine:
Uniqueness
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can influence its reactivity, biological activity, and suitability for various applications.
Biological Activity
4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring substituted with a chloro group, a furan moiety, and a methoxyethyl group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : C12H12ClN3O
- Molecular Weight : Approximately 238.67 g/mol
The presence of the chloro substituent and the electron-rich furan ring contributes to the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activities against various bacterial and fungal strains. Specifically:
- Bacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal properties against common pathogens.
Microorganism | Activity Type | Reference |
---|---|---|
Staphylococcus aureus | Antibacterial | |
Escherichia coli | Antibacterial | |
Candida albicans | Antifungal | |
Aspergillus niger | Antifungal |
Anticancer Activity
Several studies have focused on the anticancer potential of this compound. It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including:
- A431 Vulvar Epidermal Carcinoma : Significant inhibition of cell growth was observed.
- Mechanism of Action : The compound may induce apoptosis or inhibit important signaling pathways involved in cancer cell survival.
Study 1: Synthesis and Evaluation
A study synthesized this compound and evaluated its biological activity. The results indicated promising antimicrobial and anticancer effects, leading to further investigations into its mechanism of action.
Study 2: Structure-Activity Relationship (SAR)
The relationship between the chemical structure of pyrimidine derivatives and their biological activity was explored. Modifications to the furan ring or methoxyethyl group significantly influenced their potency against specific pathogens.
Understanding the interaction of this compound with biological targets is crucial for elucidating its therapeutic potential. Interaction studies suggest:
- Targeting Enzymes : Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to increased apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structure | Unique Features |
---|---|---|
4-Chloro-6-(2-methoxyphenyl)pyrimidine | Structure | Contains a methoxyphenyl group instead of furan |
4-Chloro-6-(m-tolyl)pyrimidine | - | Features a tolyl group, differing in steric properties |
4-Chloro-6-(p-tolyl)pyrimidine | - | Has a para-tolyl substituent, affecting reactivity |
The distinct electronic characteristics introduced by the furan ring enhance the interaction profiles with biological targets compared to other derivatives.
Properties
Molecular Formula |
C11H11ClN2O2 |
---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15-2)11-13-8(6-10(12)14-11)9-4-3-5-16-9/h3-7H,1-2H3 |
InChI Key |
FTGQPUYWWFKHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=CC=CO2)OC |
Origin of Product |
United States |
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